molecular formula C5H6O B13923059 Cyclopropylideneacetaldehyde CAS No. 69447-96-7

Cyclopropylideneacetaldehyde

Cat. No.: B13923059
CAS No.: 69447-96-7
M. Wt: 82.10 g/mol
InChI Key: DZHDPYWCZZJOSY-UHFFFAOYSA-N
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Description

Cyclopropylideneacetaldehyde is an organic compound with the molecular formula C₅H₆O. It is characterized by a cyclopropylidene group attached to an acetaldehyde moiety. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylideneacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Cyclopropylideneacetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-catalyzed reactions.

    Medicine: Research into this compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism by which cyclopropylideneacetaldehyde exerts its effects involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropylidene ring, which makes it highly susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, influencing various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropylideneacetaldehyde is unique due to the presence of both a cyclopropylidene group and an acetaldehyde moiety. This combination imparts distinct reactivity patterns, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

2-cyclopropylideneacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c6-4-3-5-1-2-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDPYWCZZJOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577866
Record name Cyclopropylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69447-96-7
Record name Cyclopropylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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